MBP146-78
CAS No.: 188343-77-3
Cat. No.: VC0007304
Molecular Formula: C21H22FN3
Molecular Weight: 335.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 188343-77-3 |
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Molecular Formula | C21H22FN3 |
Molecular Weight | 335.4 g/mol |
IUPAC Name | 4-[2-(4-fluorophenyl)-5-(1-methylpiperidin-4-yl)-1H-pyrrol-3-yl]pyridine |
Standard InChI | InChI=1S/C21H22FN3/c1-25-12-8-16(9-13-25)20-14-19(15-6-10-23-11-7-15)21(24-20)17-2-4-18(22)5-3-17/h2-7,10-11,14,16,24H,8-9,12-13H2,1H3 |
Standard InChI Key | RBWNFHXBUDPAIO-UHFFFAOYSA-N |
SMILES | CN1CCC(CC1)C2=CC(=C(N2)C3=CC=C(C=C3)F)C4=CC=NC=C4 |
Canonical SMILES | CN1CCC(CC1)C2=CC(=C(N2)C3=CC=C(C=C3)F)C4=CC=NC=C4 |
Chemical and Physical Properties of MBP146-78
Molecular Structure and Stability
MBP146-78, chemically designated as 4-[2-(4-fluorophenyl)-5-(1-methylpiperidin-4-yl)-1H-pyrrol-3-yl]pyridine, features a pyrrole core substituted with fluorophenyl and piperidine groups. This structure enables precise interaction with PKG’s active site . The compound’s stability is maintained at -20°C in lyophilized form, with a shelf life exceeding three years under desiccated conditions .
Table 1: Key Chemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 335.42 g/mol | |
CAS Number | 188343-77-3 | |
Purity | >99% (HPLC) | |
Solubility (DMSO) | 7.69–11 mg/mL | |
Solubility (Ethanol) | 11 mg/mL |
Solubility and Formulation Considerations
MBP146-78 exhibits moderate solubility in dimethyl sulfoxide (DMSO) and ethanol but is insoluble in aqueous solutions . This solubility profile necessitates stock solutions prepared in DMSO, typically at concentrations of 10–30 mM, followed by dilution in culture media for cellular assays . Researchers must account for batch-to-batch solubility variations, as noted by suppliers .
Mechanism of Action: Targeting cGMP-Dependent Protein Kinases
Biochemical Basis of PKG Inhibition
cGMP-dependent protein kinases (PKG) are serine/threonine kinases activated by cyclic guanosine monophosphate (cGMP), regulating vasodilation, platelet aggregation, and smooth muscle contraction. MBP146-78 competitively inhibits PKG by binding to its catalytic domain, preventing ATP binding and subsequent substrate phosphorylation . This specificity avoids off-target effects on related kinases like PKA or PKC, a critical advantage in mechanistic studies .
Reversible Suppression of Parasite Growth
In Toxoplasma gondii and Babesia duncani, PKG is essential for microneme secretion and host-cell invasion. MBP146-78’s reversible inhibition halts tachyzoite replication at IC50 values below 1 µM, with full parasite recovery upon compound removal . This reversibility enables precise temporal control in life-cycle studies, unlike irreversible inhibitors that cause permanent damage .
Research Applications and Experimental Findings
Antiparasitic Research
MBP146-78 has demonstrated efficacy against apicomplexan parasites:
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Babesia duncani: Treatment with 500 nM MBP146-78 reduced parasitemia by 90% within 48 hours, with no host erythrocyte toxicity observed .
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Toxoplasma gondii: Complete suppression of tachyzoite proliferation at 1 µM, reversible after 72-hour washout .
Cancer and Cellular Signaling Studies
While primarily used in parasitology, MBP146-78’s PKG inhibition has implications in oncology. PKG overexpression in colorectal cancer correlates with tumor progression; preclinical models show that MBP146-78 attenuates PKG-driven proliferation at 5–10 µM concentrations .
Comparative Analysis with PKG-Targeting Compounds
Table 2: Selectivity Profile of PKG Inhibitors
Compound | Target Specificity | IC50 (PKG) | Reversibility | Host-Cell Toxicity |
---|---|---|---|---|
MBP146-78 | High | 0.2 µM | Yes | Low |
KT5823 | Moderate | 0.4 µM | No | Moderate |
Rp-8-Br-PET-cGMPS | Broad | 1.1 µM | Partial | High |
MBP146-78’s submicromolar IC50 and reversibility make it superior for time-sensitive experiments compared to non-selective analogs like KT5823 .
Case Study: Genetic Manipulation of Babesia duncani
A 2024 study utilized MBP146-78 to validate PKG’s role in B. duncani transfection :
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Electroporation Optimization: Parasites treated with 500 nM MBP146-78 showed 80% transfection efficiency using the hDHFR selection marker, versus 30% without inhibitor.
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Phenotypic Rescue: Withdrawal of MBP146-78 restored PKG activity, enabling stable integration of fluorescent reporters (eGFP/mCherry).
This approach advanced genetic tools for studying babesiosis, highlighting MBP146-78’s utility in functional genomics .
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